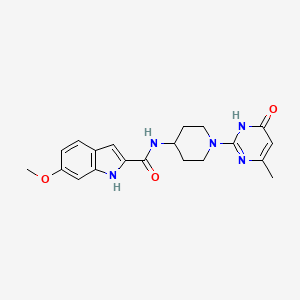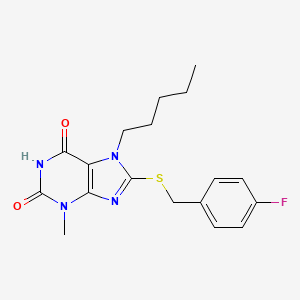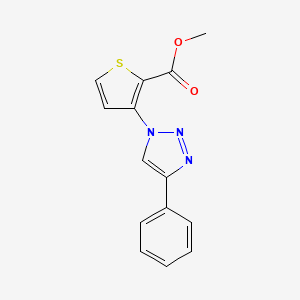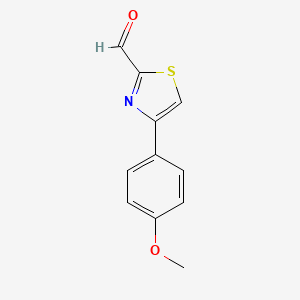
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Insecticidal Activity
Compounds related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)butyramide have been studied for their insecticidal properties. A study found that certain anthranilic diamides analogs containing 1,3,4-oxadiazole rings exhibited good insecticidal activities against the diamondback moth. This suggests potential for agricultural pest control applications (Qi et al., 2014).
Anticancer Activity
Some derivatives of 1,3,4-oxadiazole, similar in structure to the compound , have shown promise as apoptosis inducers and potential anticancer agents. One such compound demonstrated significant activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Anti-Tubercular Activity
Oxadiazole derivatives have been investigated for their anti-tubercular activity. Studies involving molecular docking and in vitro experiments suggest that these compounds could be developed into new anti-cancer drugs and have moderate activity against the M. tuberculosis H37RV strain (Al-Tamimi et al., 2018).
Fungicidal Activity
Some 1,3,4-oxadiazole derivatives have been explored for their potential as fungicides. Research indicates that certain derivatives exhibit fungicidal activity against rice sheath blight, a major disease affecting rice crops (Chen et al., 2000).
Pharmacological Potential
1,3,4-oxadiazole and pyrazole novel derivatives have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies provide insights into the broader therapeutic applications of these compounds (Faheem, 2018).
properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S/c1-2-3-8(15)12-10-14-13-9(16-10)6-4-5-7(11)17-6/h4-5H,2-3H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXYLFDXCDHWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)
![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2679102.png)

![1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679104.png)



![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2679116.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-ynamide](/img/structure/B2679119.png)